Afatinib Impurity C Afatinib Impurity C
Brand Name: Vulcanchem
CAS No.: 850140-72-6; 945553-91-3
VCID: VC5048339
InChI: InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
SMILES: CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.94

Afatinib Impurity C

CAS No.: 850140-72-6; 945553-91-3

Cat. No.: VC5048339

Molecular Formula: C24H25ClFN5O3

Molecular Weight: 485.94

* For research use only. Not for human or veterinary use.

Afatinib Impurity C - 850140-72-6; 945553-91-3

Specification

CAS No. 850140-72-6; 945553-91-3
Molecular Formula C24H25ClFN5O3
Molecular Weight 485.94
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Standard InChI InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Standard InChI Key ULXXDDBFHOBEHA-QDLOVBKTSA-N
SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Afatinib Impurity C (CAS No. 945553-91-3) possesses the molecular formula C₂₄H₂₅ClFN₅O₃ and a molecular weight of 485.9 g/mol . Its IUPAC name, (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide, reflects a complex quinazoline backbone substituted with a chlorophenyl group, a tetrahydrofuran ring, and a dimethylamino-enamide side chain . The stereochemistry at the tetrahydrofuran oxygen (3R configuration) and the trans (E) geometry of the enamide moiety are critical to its structural differentiation from afatinib.

PropertyAfatinibAfatinib Impurity C
Molecular FormulaC₂₄H₂₅ClFN₅O₃C₂₄H₂₅ClFN₅O₃
Molecular Weight (g/mol)485.9485.9
Stereochemistry(3R)-Tetrahydrofuran(3R)-Tetrahydrofuran
Enamide GeometryE-configurationE-configuration
Key Functional GroupsQuinazoline, Chlorophenyl, EnamideIdentical, with potential stereochemical variability

Spectroscopic Characterization

Structural confirmation of Afatinib Impurity C relies on advanced spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): A prominent molecular ion peak at m/z 486.1584 ([M+H]⁺) aligns with its empirical formula .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the tetrahydrofuran proton (δ 3.8–4.2 ppm) and the enamide’s α,β-unsaturated system (δ 6.5–7.0 ppm) .

  • X-ray Crystallography: Crystalline derivatives confirm the (3R) stereochemistry and planar quinazoline core .

Synthetic Pathways and Formation Mechanisms

Optimization of Synthetic Conditions

Patent CN110452232A delineates a scalable preparation method :

  • Reagents: Dimethylamine (33–40% aqueous solution), afatinib (1:5–1:50 solid-to-liquid ratio).

  • Conditions: Ambient temperature, 12–48 hours reaction time.

  • Yield: >98% purity after recrystallization from ethanol-water mixtures .

ParameterOptimal RangeImpact on Yield/Purity
Dimethylamine Concentration33–40% w/wHigher concentrations accelerate adduct formation
Reaction Time24–48 hoursProlonged duration minimizes side products
Solvent SystemEthanol-Water (7:3)Enhances crystallinity and purity

Analytical Methods for Detection and Quantification

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (250 × 4.6 mm, 5 µm) with acetonitrile-phosphate buffer (pH 3.0) gradients achieve baseline separation of afatinib and its impurity .

  • Limit of Detection (LOD): 0.05% (w/w) via UV detection at 254 nm .

Stability-Indicating Methods

Forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H₂O₂) conditions demonstrate that Afatinib Impurity C is resistant to hydrolysis but susceptible to oxidation at the enamide double bond .

Regulatory and Pharmacopeial Considerations

ICH Guidelines Compliance

Per ICH Q3A(R2), Afatinib Impurity C is classified as a genotoxic impurity due to its reactive enamide structure, necessitating control limits below 0.15% in the final drug substance .

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